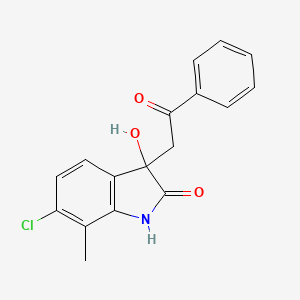![molecular formula C18H23N5O2 B12930461 Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- CAS No. 610755-01-6](/img/structure/B12930461.png)
Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide is an organic compound belonging to the class of benzamides. Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide typically involves multiple steps. One common approach includes the reaction of 4-amino-6-(cyclohexylmethoxy)pyrimidine-2-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzoic acid
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide stands out due to its specific inhibitory activity against CDK2. This unique property makes it particularly valuable in cancer research, where selective inhibition of CDK2 can lead to targeted therapies with fewer side effects .
Properties
CAS No. |
610755-01-6 |
|---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[[4-amino-6-(cyclohexylmethoxy)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C18H23N5O2/c19-15-10-16(25-11-12-4-2-1-3-5-12)23-18(22-15)21-14-8-6-13(7-9-14)17(20)24/h6-10,12H,1-5,11H2,(H2,20,24)(H3,19,21,22,23) |
InChI Key |
KVCWGWGQOGKCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


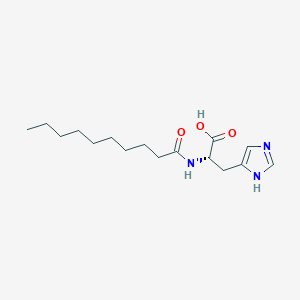
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
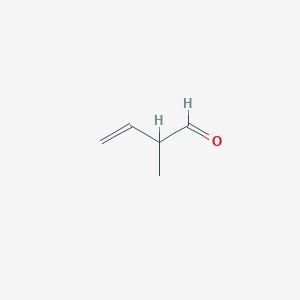
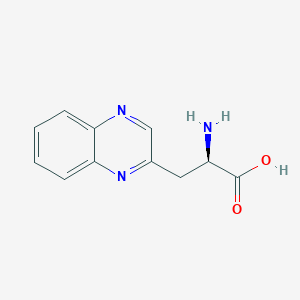

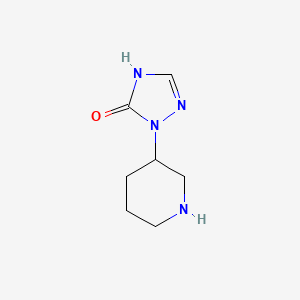
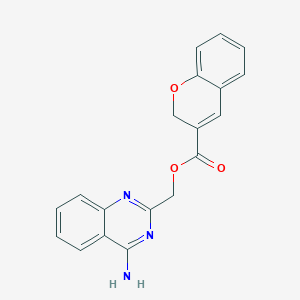
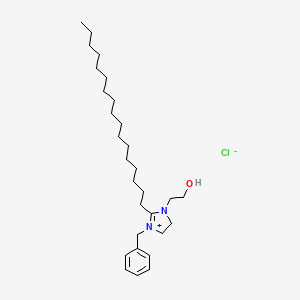
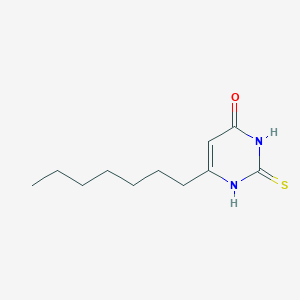
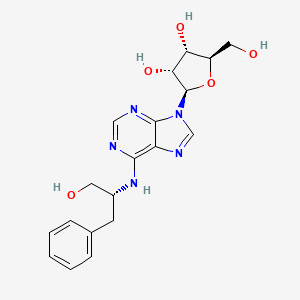
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)

